molecular formula C10H11F2NO2 B6168767 ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate CAS No. 1545252-78-5

ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate

Cat. No. B6168767
CAS RN: 1545252-78-5
M. Wt: 215.2
InChI Key:
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Description

Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate, also known as EDFP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid, with a molecular weight of 241.24 g/mol and a melting point of 107.5 °C. EDFP has been used in a variety of scientific research applications, including synthesis and reaction mechanisms, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate has a variety of applications in the scientific research field. It has been used in the synthesis of novel compounds, such as polyfluoroalkyl-substituted pyridines and pyridinium salts. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridinium-containing polycyclic aromatic compounds. ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate has been used in the study of reaction mechanisms, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is not well understood. However, it is believed that ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate acts as a catalyst in the synthesis of novel compounds. It is thought to facilitate the reaction of ethyl 3-fluoropropanoate and pyridine-3-carboxylic acid, as well as the reaction of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate and potassium carbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate are not well understood. However, it is believed that ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate may have some cytotoxic effects, as well as some anti-inflammatory effects. It is also believed that ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate may have some antifungal effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to using ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate in laboratory experiments, such as its low solubility in water and its potential cytotoxic effects.

Future Directions

The future directions for ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical fields. Additionally, further research into the synthesis of novel compounds using ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate could lead to new and innovative products. Finally, research into the development of new methods for using ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate in laboratory experiments could lead to more efficient and cost-effective experiments.

Synthesis Methods

Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate can be synthesized through a two-step process. The first step involves the reaction of ethyl 3-fluoropropanoate and pyridine-3-carboxylic acid, which yields ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate. The second step involves the reaction of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate with potassium carbonate, which yields ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate. This method is simple and efficient and can be used in a variety of laboratory settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate involves the reaction of ethyl 3-(pyridin-3-yl)propanoate with difluoroacetic acid.", "Starting Materials": [ "Ethyl 3-(pyridin-3-yl)propanoate", "Difluoroacetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 3-(pyridin-3-yl)propanoate in methanol.", "Step 2: Add difluoroacetic acid to the solution and stir for 24 hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Obtain the final product, ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate, as a white solid." ] }

CAS RN

1545252-78-5

Product Name

ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate

Molecular Formula

C10H11F2NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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